(5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acid
Overview
Description
(5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring, along with a boronic acid functional group. It is widely used in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: These reactions are less common but can be used to modify the boronic acid group.
Common Reagents and Conditions:
Palladium Catalysts: Essential for Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reaction.
Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: In organic synthesis, (5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acid is used to create complex molecules through cross-coupling reactions. It is particularly valuable in the synthesis of heterocyclic compounds and natural product analogs .
Biology and Medicine: This compound is used in the development of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it a key reagent in medicinal chemistry .
Industry: In the industrial sector, it is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of (5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acid primarily involves its role as a coupling partner in Suzuki-Miyaura reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to form a new carbon-carbon bond . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Comparison: Compared to these similar compounds, (5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and selectivity in chemical reactions. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
[5-bromo-2-chloro-3-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrClF3O2/c9-3-1-4(7(11,12)13)6(10)5(2-3)8(14)15/h1-2,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQZALHPMXHSTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)C(F)(F)F)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659399 | |
Record name | [5-Bromo-2-chloro-3-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310403-90-7 | |
Record name | [5-Bromo-2-chloro-3-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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